molecular formula C21H26N2O2 B3096129 N-BOC-(2-Benzylisoindolin-4-yl)methanamine CAS No. 127212-06-0

N-BOC-(2-Benzylisoindolin-4-yl)methanamine

Cat. No.: B3096129
CAS No.: 127212-06-0
M. Wt: 338.4 g/mol
InChI Key: KOJVASDSGCZJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Isoindoline (B1297411) Framework as a Privileged Scaffold in Organic Synthesis

The isoindoline ring system, a bicyclic framework where a benzene (B151609) ring is fused to a pyrrolidine (B122466) ring, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. mdpi.comnih.gov The term "privileged structure" was first introduced in 1988 to describe molecular frameworks that can serve as ligands for a diverse range of biological receptors. nih.govrsc.orgresearchgate.net The utility of these scaffolds lies in their ability to provide a rigid and well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with multiple biological targets. researchgate.net

The isoindoline core is a prominent feature in numerous natural products, particularly alkaloids, and is embedded in several commercial drugs used for treating conditions like hypertension, multiple myeloma, and inflammation. mdpi.comrsc.org Its derivatives are known to exhibit a wide array of biological and pharmacological properties. mdpi.comnih.gov The inherent bioactivity and synthetic accessibility of the isoindoline skeleton have made it a cornerstone for the development of new therapeutic agents and a frequent target in drug discovery programs. mdpi.comnih.gov

Overview of Functionalized Isoindolines as Advanced Synthetic Building Blocks

While the core isoindoline structure is significant, its true synthetic potential is unlocked through functionalization. By attaching various substituents to the scaffold, chemists can create advanced synthetic building blocks, which are versatile intermediates used to construct more elaborate molecules. nih.govnih.gov These functionalized heterocycles are crucial in the synthesis of natural products, pharmaceuticals, and novel materials. lifechemicals.comchemistryworld.com

The strategic placement of functional groups allows for precise modifications and the introduction of desired chemical properties. For instance, in N-BOC-(2-Benzylisoindolin-4-yl)methanamine, the benzyl (B1604629) group on the isoindoline nitrogen and the aminomethyl group at the 4-position provide distinct points for further chemical transformations. This modularity enables the synthesis of large libraries of related compounds for screening in drug discovery or for fine-tuning the properties of a lead compound. rsc.org The development of efficient synthetic methods to access these functionalized isoindolines continues to be an active area of research. nih.govbohrium.comacs.org

Strategic Importance of N-BOC Protection in Amine-Containing Molecular Architectures

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. nbinno.comnbinno.com The tert-butoxycarbonyl (BOC or Boc) group is one of the most widely used protecting groups for amines. numberanalytics.comwikipedia.orgresearchgate.net Introduced in the 1960s for peptide synthesis, its application has expanded to become a fundamental tool across organic chemistry. numberanalytics.com

The strategic advantage of the BOC group lies in its unique stability and cleavage conditions. It is typically installed by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nbinno.comtotal-synthesis.com The resulting carbamate (B1207046) is stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com However, it is easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). nbinno.comwikipedia.org

This acid lability makes the BOC group "orthogonal" to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation). total-synthesis.comnumberanalytics.com This orthogonality is critical in complex syntheses, as it allows for the selective deprotection of one amine group in the presence of others, enabling precise and controlled molecular assembly. nbinno.comnumberanalytics.com The use of BOC protection is therefore a key strategy for enhancing efficiency and achieving precision in the synthesis of complex pharmaceuticals and natural products. nbinno.comnumberanalytics.com

Research Context and Scope of Inquiry for this compound

This compound exists at the intersection of the principles discussed above. It features the privileged isoindoline scaffold, is functionalized with both a benzyl group and a masked primary amine, and employs the strategic BOC protecting group. While specific research focusing exclusively on this compound is not extensively detailed in peer-reviewed literature, its chemical identity and commercial availability point towards its role as a specialized chemical intermediate.

Based on its structure, the primary scope of inquiry for this compound is its application as a synthetic building block. Researchers in medicinal chemistry could use it to synthesize novel compounds for biological screening. The benzyl group provides a certain lipophilicity and steric profile, while the BOC-protected methanamine offers a reactive handle. After incorporating the main structure into a larger molecule, the BOC group can be selectively removed under mild acidic conditions to reveal the primary amine. wikipedia.org This amine can then be further modified, for example, by forming amides, sulfonamides, or undergoing reductive amination to connect to other molecular fragments. This strategic approach allows for the systematic exploration of the chemical space around the isoindoline core in the search for new bioactive agents.

Below are the key chemical identifiers for this compound.

Chemical Data for this compound
IdentifierValue
CAS Number127169-00-0 sinfoochem.com
Molecular FormulaC21H26N2O2 sinfoochem.com
Molecular Weight338.44 g/mol sinfoochem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2-benzyl-1,3-dihydroisoindol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-12-17-10-7-11-18-14-23(15-19(17)18)13-16-8-5-4-6-9-16/h4-11H,12-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVASDSGCZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC2=C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of N Boc 2 Benzylisoindolin 4 Yl Methanamine

Reactivity Profiles of the Isoindoline (B1297411) Ring System and its Substituents

The chemical behavior of N-BOC-(2-Benzylisoindolin-4-yl)methanamine is governed by the interplay of its three core components: the isoindoline ring, the N-benzyl substituent, and the C4-methanamine group protected by a tert-butoxycarbonyl (BOC) moiety. The isoindoline core, a 2,3-dihydro-1H-isoindole, is the fully reduced and more stable form of the aromatic isoindole heterocycle. nih.gov Unlike the highly reactive isoindole which readily participates in reactions like Diels-Alder cycloadditions and polymerization, the saturated five-membered ring of isoindoline imparts greater stability. nih.gov

The reactivity of the isoindoline ring system in this specific compound is primarily centered on two areas: the benzene (B151609) ring and the nitrogen atom of the heterocyclic ring.

Nitrogen Atom Reactivity : The nitrogen atom (N-2) of the isoindoline ring is a tertiary amine, having already been substituted with a benzyl (B1604629) group. This limits its reactivity compared to a secondary isoindoline, precluding simple N-alkylation or N-acylation. However, the nitrogen lone pair can still participate in reactions, and oxidation could potentially lead to the formation of an N-oxide. chim.it

The substituents significantly modulate the ring's reactivity. The N-benzyl group is largely electronically neutral but provides steric bulk around the nitrogen atom. The (methanamine)methyl group at C4, while insulated from the ring by a methylene (B1212753) spacer, can influence the steric environment for reactions at the adjacent C5 position. The BOC-protecting group is bulky and designed to be chemically inert under non-acidic conditions, thereby preventing the methanamine from participating in reactions until it is intentionally removed. nih.gov

Transformations and Functional Group Interconversions Involving the Benzyl Moiety

The N-benzyl group is a common protecting group for amines and nitrogen-containing heterocycles due to its general stability. acs.org Its primary transformation is removal (debenzylation) to yield the secondary isoindoline. This deprotection is a key step in synthetic pathways where the isoindoline nitrogen needs to be further functionalized. A variety of methods exist for N-debenzylation, each with its own advantages and compatibility with other functional groups present in the molecule. acs.orgwikipedia.orgresearchgate.net

The most prevalent method is catalytic hydrogenolysis, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org However, this method's utility can be limited if the molecule contains other reducible groups, such as alkenes or alkynes, or sulfur-containing functionalities that can poison the catalyst. researchgate.net

Alternative methods that avoid catalytic hydrogenation include the use of strong Lewis acids (e.g., AlCl₃, BBr₃) or Brønsted acids. acs.orgresearchgate.net Oxidative cleavage is another option, using reagents like potassium tert-butoxide in DMSO with oxygen, which proceeds via the formation of a benzylic anion. researchgate.net The choice of method must be carefully considered to avoid unintended cleavage of the acid-labile BOC group.

Beyond deprotection, the benzylic position (the -CH₂- group attached to the nitrogen and the phenyl ring) exhibits enhanced reactivity due to the stabilization of radicals, cations, and anions by the adjacent aromatic ring. wikipedia.org While less common for N-benzyl groups within a synthetic sequence, this position can theoretically be functionalized through reactions such as oxidation to a carbonyl or free-radical halogenation. wikipedia.org

MethodReagents & ConditionsAdvantagesPotential Incompatibilities
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like EtOH or MeOHClean, high-yieldingReducible functional groups (alkenes, alkynes), catalyst poisoning (sulfur) researchgate.net
Lewis Acid CleavageAlCl₃, BBr₃, BCl₃Avoids hydrogenationAcid-labile groups (e.g., BOC group), potential for Friedel-Crafts side reactions acs.orgresearchgate.net
Oxidative CleavageKOtBu/DMSO, O₂Base-promoted, complementary to acidic methodsBase-sensitive functional groups

Chemical Modifications and Derivatizations of the Methanamine Functionality

The methanamine group at the C4 position is protected by a tert-butoxycarbonyl (BOC) group. The BOC group is one of the most widely used protecting groups for amines in organic synthesis. nih.gov Its primary function is to render the amine nucleophilically and basicly inert, allowing other parts of the molecule to be modified. organic-chemistry.org It is stable to a wide range of nucleophiles, bases, and hydrogenolysis conditions. nih.gov

The principal chemical modification involving this functionality is the removal of the BOC group to liberate the primary methanamine (-CH₂NH₂). This deprotection is almost exclusively achieved under acidic conditions. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release carbon dioxide and the free amine. chemistrysteps.com

Common reagents for BOC deprotection include strong, non-nucleophilic acids such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. nih.govmdpi.com

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)TFA in Dichloromethane (DCM), Room TempCommon, efficient, and fast. Volatile reagents are easily removed. chemistrysteps.com
Hydrogen Chloride (HCl)4M HCl in Dioxane or Methanol, Room TempProvides the amine as its hydrochloride salt, which can aid in purification.
Aqueous Phosphoric AcidH₃PO₄ in THFA milder acidic condition. nih.gov
Lewis Acidse.g., TMSI, ZnBr₂, Mg(ClO₄)₂Can offer different selectivity in complex molecules.

Once deprotected, the resulting primary amine is a versatile functional handle for a multitude of derivatizations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Carbamate (B1207046) Formation: Reaction with isocyanates or chloroformates.

Detailed Reaction Mechanism Studies for Isoindoline Formation and Functionalization

The synthesis of the isoindoline core can be achieved through various mechanistic pathways. One common strategy involves the reductive amination of a suitable 1,2-disubstituted benzene precursor, such as a phthalaldehyde or a related derivative, with a primary amine, followed by an intramolecular cyclization. A more sophisticated approach utilizes a cascade "borrowing hydrogen" strategy, where a catalyst, such as an iridium complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. researchgate.net This aldehyde then reacts with an amine to form an imine, which subsequently cyclizes and is reduced by the "returned" hydrogen to form the final heterocyclic product. researchgate.net Another established route is the [3+2] cycloaddition of an azomethine ylide with a suitable dienophile, which can be adapted to form chiral derivatives. wikipedia.org

The mechanisms for the functionalization and deprotection of this compound are well-understood:

BOC Deprotection Mechanism: As previously mentioned, this is an acid-catalyzed elimination reaction. The mechanism begins with the protonation of the carbonyl oxygen of the BOC group by a strong acid (e.g., TFA). This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The ester oxygen is subsequently protonated, facilitating the departure of the tert-butoxy (B1229062) group as the stable tert-butyl carbocation. This carbocation typically eliminates a proton to form isobutylene (B52900) gas. The remaining carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free primary amine. chemistrysteps.com

N-Debenzylation Mechanism (Hydrogenolysis): In catalytic hydrogenolysis, the substrate adsorbs onto the surface of the palladium catalyst. Molecular hydrogen also adsorbs and is cleaved into reactive hydrogen atoms on the catalyst surface. These hydrogen atoms then participate in the stepwise hydrogenolysis of the benzylic C-N bond, ultimately releasing toluene (B28343) and the secondary isoindoline.

N-Debenzylation Mechanism (Base-Promoted Oxidation): A proposed mechanism for debenzylation using KOtBu/O₂ involves the initial deprotonation of the benzylic C-H by the strong base to form a benzylic anion. researchgate.net This anion then reacts with molecular oxygen to form a peroxide anion intermediate. This intermediate can then break down, often with the involvement of the DMSO solvent, to yield benzaldehyde (B42025) and the deprotected isoindoline anion, which is subsequently protonated upon workup. researchgate.net

Advanced Analytical Characterization Techniques for N Boc 2 Benzylisoindolin 4 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques for structural assignment and purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-BOC-(2-Benzylisoindolin-4-yl)methanamine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and isoindoline (B1297411) moieties, the methylene (B1212753) protons, and the protons of the BOC protecting group are expected. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms in the molecule. The presence of the carbonyl carbon from the BOC group, the aromatic carbons, and the aliphatic carbons of the benzyl and isoindoline fragments can be confirmed. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H and ¹³C NMR Data: Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
BOC (t-butyl) ~1.45 (s, 9H) ~28.5 (CH₃), ~79.5 (quaternary C)
Methylene (methanamine) ~4.30 (d, 2H) ~40.0
Isoindoline (CH₂) ~4.20 (s, 4H) ~55.0
Benzyl (CH₂) ~3.80 (s, 2H) ~60.0
Aromatic (Isoindoline) 7.10-7.30 (m, 3H) 120.0-140.0
Aromatic (Benzyl) 7.25-7.40 (m, 5H) 127.0-138.0
Carbamate (B1207046) (NH) ~5.0 (br s, 1H) -

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings within the molecule. sdsu.edu For instance, it would show correlations between adjacent aromatic protons on both the benzyl and isoindoline rings, as well as the coupling between the NH proton of the carbamate and the adjacent methylene protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen atoms. sdsu.edu This allows for the direct assignment of a proton signal to its attached carbon atom, for example, linking the methylene proton signals to their corresponding carbon signals. youtube.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nih.govresearchgate.net For this compound, HRMS would be used to confirm the molecular formula, C₂₁H₂₆N₂O₂.

Fragmentation Pathway Analysis: In addition to the molecular ion peak, mass spectrometry also provides information about the fragmentation of the molecule, which can be used to further confirm its structure. The fragmentation of N-BOC protected amines is well-characterized. researchgate.netnih.govdoaj.org Common fragmentation pathways for this compound would likely include:

Loss of the BOC group: A prominent fragmentation pathway involves the cleavage of the BOC group, resulting in a fragment corresponding to the free amine. This can occur through the loss of isobutylene (B52900) (56 Da) followed by CO₂ (44 Da), or the loss of the entire BOC group (101 Da). doaj.org

McLafferty-like rearrangement: The BOC group can undergo a McLafferty-type rearrangement, leading to the loss of isobutene (56 Da). nih.govreddit.com

Benzylic cleavage: Cleavage of the benzyl group can result in a tropylium (B1234903) ion (m/z 91) or a fragment corresponding to the isoindoline core.

Expected HRMS Data and Fragmentation: Interactive Data Table: Predicted HRMS Fragments

m/z (calculated) Formula Description
339.2067 [C₂₁H₂₇N₂O₂]⁺ [M+H]⁺
283.1441 [C₁₇H₁₉N₂O₂]⁺ [M+H - C₄H₈]⁺
239.1543 [C₁₆H₁₉N₂]⁺ [M+H - C₅H₈O₂]⁺

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the carbamate, the C-H bonds of the aromatic and aliphatic regions, and the C-N bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for identifying skeletal vibrations of the isoindoline and benzyl moieties.

Expected Vibrational Frequencies: Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
N-H (carbamate) ~3350 ~3350 Stretching
C-H (aromatic) 3000-3100 3000-3100 Stretching
C-H (aliphatic) 2850-2980 2850-2980 Stretching
C=O (carbamate) ~1690 ~1690 Stretching
C=C (aromatic) 1450-1600 1450-1600 Ring Stretching
C-N 1250-1350 1250-1350 Stretching

Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic State Analysis

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings in this compound would result in characteristic absorption bands in the UV region, typically between 200 and 300 nm. These absorptions are due to π → π* transitions within the benzene (B151609) and isoindoline ring systems.

Fluorescence Spectroscopy: Fluorescence spectroscopy can provide insights into the electronic structure and environment of a molecule. While not all aromatic compounds are highly fluorescent, the isoindoline core may exhibit some fluorescence upon excitation at an appropriate wavelength. The emission spectrum would be Stokes-shifted to a longer wavelength compared to the absorption spectrum.

Expected Spectroscopic Data: Interactive Data Table: Predicted Electronic Spectroscopy Data

Technique Parameter Predicted Value
UV-Vis λmax ~260-280 nm
Fluorescence Excitation λmax ~280 nm

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org If a suitable single crystal of this compound can be obtained, this method can provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the orientation of the benzyl and BOC groups relative to the isoindoline core.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

While specific crystallographic data for this compound is not available in the public domain, analysis of similar structures in the Cambridge Structural Database would allow for predictions of likely packing motifs and intramolecular conformations.

Applications of N Boc 2 Benzylisoindolin 4 Yl Methanamine in Advanced Organic Synthesis and Chemical Discovery

Strategic Building Block for the Assembly of Complex Molecular Architectures

The isoindoline (B1297411) skeleton is a fundamental component in a variety of complex chemical structures, including natural products and synthetic drugs. beilstein-journals.orgnih.gov The strategic importance of N-BOC-(2-Benzylisoindolin-4-yl)methanamine lies in its utility as a pre-functionalized building block that facilitates the incorporation of the isoindoline motif into larger, more intricate molecular designs. The tert-butoxycarbonyl (BOC) protecting group on the methanamine function offers robust protection during various synthetic transformations, yet it can be readily removed under acidic conditions to reveal a primary amine. This primary amine serves as a versatile handle for a wide array of chemical modifications, including acylation, alkylation, and reductive amination, allowing for the construction of diverse amides, secondary and tertiary amines, and other nitrogen-containing functionalities.

Furthermore, the N-benzyl group provides steric bulk and influences the conformational properties of the isoindoline ring system. The presence of these distinct functional handles—the BOC-protected amine for appendage diversity and the stable isoindoline core—enables a modular approach to the synthesis of complex molecules. Chemists can leverage this building block to systematically explore the chemical space around the isoindoline core, attaching various side chains and functional groups to tailor the properties of the final molecule. This approach is instrumental in the synthesis of novel compounds where the isoindoline moiety is a key pharmacophore. The development of efficient synthetic routes to access such building blocks is crucial for advancing drug discovery programs centered on this privileged scaffold. nih.govorganic-chemistry.org

Molecule Class Significance of Isoindoline Core Potential Role of this compound
Polycyclic Alkaloids Forms the central framework of many bioactive natural products. nih.govServes as a key intermediate to introduce the core, with the aminomethyl group providing a point for annulation or fusion of additional rings.
Macrocycles Acts as a rigidifying element or a key recognition motif within a larger ring structure. nih.govThe deprotected amine can be used as a nucleophile in macrocyclization reactions (e.g., macrolactamization).
Multi-target Ligands Provides a scaffold that can be decorated with pharmacophores to interact with multiple biological targets. nih.govresearchgate.netThe BOC-amine allows for the coupling of different pharmacophoric fragments to explore polypharmacology.
Fused Heterocycles The isoindoline ring can be fused with other heterocyclic systems to create novel chemical entities. acs.orgThe aminomethyl side chain can participate in intramolecular cyclization reactions to form fused ring systems.

Scaffold Design and Generation of Diverse Chemical Libraries

The isoindoline scaffold is highly valued in the design of chemical libraries for high-throughput screening due to its favorable physicochemical properties and its presence in numerous known bioactive compounds. mdpi.comnih.gov this compound is an ideal starting point for constructing such libraries, providing a robust core structure with a strategically placed point of diversity.

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules that can be used to probe biological functions. frontiersin.orgcam.ac.uk The isoindoline core is an excellent scaffold for DOS because its rigid, three-dimensional structure can be readily and systematically modified. Starting with this compound, a DOS campaign can be executed by first deprotecting the BOC group and then coupling the resulting amine with a diverse set of building blocks, such as carboxylic acids, aldehydes, or sulfonyl chlorides.

Further diversification can be achieved through reactions targeting the aromatic ring of the isoindoline scaffold, such as electrophilic aromatic substitution, or by modifying the N-benzyl group. This multi-directional approach allows for the rapid generation of a library of compounds with significant skeletal and appendage diversity, all originating from a common isoindoline core. nih.gov Such libraries are invaluable for identifying novel hits in phenotypic screens where the biological target may not be known. cam.ac.uk

In drug discovery, "lead-like" molecules are compounds with physicochemical properties—such as lower molecular weight and lipophilicity—that make them ideal starting points for optimization into clinical candidates. nih.govotavachemicals.com The isoindoline scaffold fits well within the criteria for lead-like structures. nih.gov Libraries based on this compound can be designed to maintain these favorable properties.

A "build-couple-transform" strategy can be employed where the isoindoline building block is coupled with various reagents, and the resulting products are then subjected to a range of chemical transformations to generate a diverse set of scaffolds. nih.gov For instance, after coupling a new fragment to the deprotected amine, intramolecular reactions could be used to form new fused or spirocyclic ring systems, thus increasing the three-dimensional complexity and scaffold diversity of the library. nih.gov This approach ensures that the resulting library not only covers a broad chemical space but also consists of molecules with properties suitable for further development. griffith.edu.au

Lead-Like Property Typical Range Contribution of Isoindoline Scaffold
Molecular Weight (MW) 160 - 400 DaThe core isoindoline structure has a relatively low molecular weight, allowing for the addition of substituents while remaining within the desired range. otavachemicals.com
LogP -1 to 4The bicyclic, partially saturated nature of the scaffold provides a balance between hydrophobicity and hydrophilicity.
Hydrogen Bond Donors ≤ 4The deprotected amine provides a hydrogen bond donor, with the potential for more to be added in subsequent modifications. otavachemicals.com
Hydrogen Bond Acceptors ≤ 8The nitrogen atom of the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor. otavachemicals.com
Rotatable Bonds ≤ 8The rigid isoindoline core limits the number of rotatable bonds, which is often favorable for binding affinity. otavachemicals.com

Role in Ligand Design and Coordination Chemistry

Isoindoline-based molecules have emerged as a significant class of ligands in coordination chemistry due to their modular structure and potent metal-chelating abilities. rsc.orgrsc.org The nitrogen atoms within the isoindoline framework are key to its function as a ligand. This compound, after deprotection of the BOC group, presents two potential nitrogen donor atoms: the endocyclic isoindoline nitrogen and the exocyclic primary amine nitrogen. This arrangement allows it to act as a bidentate ligand, capable of forming stable chelate rings with a variety of metal ions.

The specific geometry and electronic properties of the resulting metal complexes are influenced by the substituents on the isoindoline scaffold. The N-benzyl group, for example, can introduce steric constraints that dictate the coordination geometry around the metal center. The versatility of the isoindoline backbone allows for the synthesis of ligands that can stabilize various oxidation states and coordination numbers of transition metals. researchgate.net These complexes have found applications in areas ranging from catalysis to materials science. rsc.org For instance, iron complexes bearing isoindoline-based ligands have been investigated for their catalytic activity in oxidation reactions. nih.gov The ability to tune the steric and electronic properties of the ligand by modifying the isoindoline core makes these compounds highly attractive for the rational design of new metal complexes with specific reactivity. researchgate.net

Metal Ion Isoindoline Ligand Type Coordination Behavior and Complex Structure
Iron(II) Neutral 1,3-bis(2′-pyridylimino)isoindolineForms a high-spin complex where the isoindoline acts as a neutral tridentate ligand, coordinating with two additional solvent molecules. nih.gov
Iron(II) Tautomerized 3-amino-1-imino-1H-isoindoleThe ligand tautomerizes upon complexation to form a dichloridoiron(II) complex, demonstrating the donating nature of the central isoindole unit. researchgate.net
Cobalt(II), Nickel(II) Anionic bis(2-pyridylimino)isoindolineThe deprotonated ligand acts as a monoanionic, tridentate chelate, forming pseudo-octahedral 1:2 metal-to-ligand complexes. researchgate.net
Copper(II), Zinc(II) Binucleating isoindoline-based ligandA dianionic ligand derived from tetracyanobenzene can bind two metal ions, providing three coordination sites for each. researchgate.net

Exploration of Isoindoline Scaffolds as Structural Motifs for Chemical Probes

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target, such as a protein. The isoindoline scaffold serves as an excellent foundation for the design of such probes due to its rigid structure, which helps to pre-organize appended functional groups for optimal interaction with a binding site.

Structure-activity relationship (SAR) studies are essential for optimizing the binding affinity and selectivity of a chemical probe. For isoindoline-based compounds, SAR studies involve systematically modifying the scaffold and assessing the impact on binding interactions, often with the aid of computational methods like molecular docking. nih.govmdpi.com

Modifications can be made at several positions on a molecule like this compound. The amine, once deprotected, can be elaborated with different groups to probe for interactions within a binding pocket. For example, in studies of isoindoline-1,3-dione derivatives as cyclooxygenase (COX) inhibitors, the nature of the N-substituent was found to be critical for binding. mdpi.com Molecular docking simulations revealed that the isoindoline-1,3-dione portion of the molecule interacts with key residues such as Leu352 and Val523 in the COX-2 binding site through π-σ and π-alkyl interactions. mdpi.com Similarly, modifications to the aromatic ring of the isoindoline, such as the introduction of substituents, can alter electronic properties and create new points of interaction. nih.govbenthamdirect.com These studies, which focus on the chemical and physical basis of molecular recognition, are crucial for transforming a simple scaffold into a highly potent and selective chemical probe, independent of the ultimate biological outcome. nih.gov

Modification Site Type of Modification Impact on Binding Interactions (Example: COX-2)
N-substituent Addition of arylpiperazine moietiesThe piperazine (B1678402) ring interacts with hydrophobic residues like Val349 and Leu359, while the terminal phenyl group forms π-alkyl interactions with Ile345 and Leu531. mdpi.com
Core Scaffold Use of isoindoline-1,3-dioneThe dione (B5365651) part of the scaffold forms π-σ interactions with Leu352 and π-alkyl interactions with Ala523 and Val523. mdpi.com
Linker Carbonyl group in the linkerForms crucial hydrogen bonds with key active site residues such as Arg120 and Tyr355. mdpi.com
Aromatic Ring Introduction of substituentsModifies the electronics and sterics of the core, influencing overall fit and interactions within the binding pocket. nih.gov

Design of Functionalized Isoindoline Scaffolds for Chemical Biology Applications

Chemical biology seeks to understand complex biological systems using chemical tools. The design and synthesis of functionalized isoindoline scaffolds are crucial for creating such tools, including chemical probes for target identification and validation. frontiersin.orgnih.govrsc.org The compound this compound serves as an ideal starting point for these applications due to its unique structural features.

The core of the molecule is the isoindoline ring system, a bicyclic structure that provides a rigid framework. Attached to this core are three key components that dictate its utility:

The 2-Benzyl Group: The benzyl (B1604629) group on the isoindoline nitrogen can serve as a stable protecting group or a point for further chemical elaboration.

The 4-yl-methanamine Group: This aminomethyl group at the 4-position of the isoindoline ring is the primary site for introducing functionality. Its position on the benzene (B151609) ring portion of the scaffold allows for the appended functional groups to be projected into the surrounding biological space.

The N-BOC Protecting Group: The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis. researchgate.net Its role here is critical, as it masks the reactivity of the primary amine. This allows for other chemical modifications to be made to the molecule without unintended side reactions at the amine. The BOC group is stable under a variety of reaction conditions but can be easily and cleanly removed under mild acidic conditions, revealing the primary amine for subsequent functionalization.

The true synthetic value of this compound is realized upon the selective removal of the BOC group. The resulting free amine, (2-Benzylisoindolin-4-yl)methanamine, is a nucleophile that can be readily coupled with a diverse array of chemical moieties. This strategic design enables the synthesis of a library of functionalized isoindoline derivatives for various chemical biology applications.

For example, the free amine can be acylated with activated carboxylic acids, sulfonylated with sulfonyl chlorides, or undergo reductive amination with aldehydes and ketones. This versatility allows for the attachment of various functional payloads to the isoindoline scaffold. These payloads can be designed to interact with, report on, or perturb biological systems.

Research Findings in Scaffold Functionalization

The strategic attachment of functional groups to a core scaffold is a cornerstone of modern drug discovery and chemical probe development. mdpi.comnih.gov By using a versatile intermediate like this compound, researchers can systematically create a range of molecules to probe biological function. The choice of the functional group to be attached is dictated by the intended application.

Interactive Data Table: Potential Functionalization of the Isoindoline Scaffold for Chemical Biology

The following table details the types of functional groups that can be introduced onto the (2-Benzylisoindolin-4-yl)methanamine scaffold after BOC-deprotection, the class of reagents used, and their applications in chemical biology.

Functional Group AttachedReagent ClassResulting Probe/Molecule TypeApplication in Chemical Biology
BiotinActivated Biotin Esters (e.g., Biotin-NHS)Affinity-Based ProbeTarget identification and validation via pull-down assays and proteomics. nih.gov
Fluorophore (e.g., Fluorescein, Rhodamine)Isothiocyanates or Activated Esters of DyesFluorescent ProbeCellular imaging, tracking the localization of the scaffold, and fluorescence polarization assays. nih.gov
Photoaffinity Label (e.g., Benzophenone, Diazirine)Carboxylic acid derivatives of the photoaffinity labelPhotoaffinity ProbeCovalently capturing binding partners upon UV irradiation for target identification. rsc.org
Bioactive PharmacophoreActivated Carboxylic Acid or Acyl Halide of a known drug/ligandHybrid Molecule / Targeted ProbeTargeting the scaffold to a specific protein or enzyme family to study its function.
Click Chemistry Handle (e.g., Alkyne, Azide)Acylating agents containing the handle (e.g., pentynoic acid)Bio-orthogonal ProbeIn-cell or in-vivo labeling and modification using copper-catalyzed or strain-promoted cycloaddition reactions. mdpi.com
Covalent Warhead (e.g., Acrylamide, Chloroacetamide)Acylating agents containing the reactive groupCovalent Inhibitor / ProbeIrreversibly labeling specific amino acid residues (e.g., cysteine) in a protein active site.

Q & A

Q. What are the key synthetic routes for N-BOC-(2-Benzylisoindolin-4-yl)methanamine, and how do reaction conditions impact yield?

The synthesis typically involves:

  • Cyclization : Formation of the isoindolin ring via acid- or base-catalyzed cyclization of precursors like substituted phthalimides or nitriles .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions to protect the amine .
  • Coupling Reactions : Benzylation at the 2-position via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

Q. Critical Parameters :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade heat-sensitive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection yields .
  • Catalyst Optimization : Pd(PPh₃)₄ in Suzuki coupling reduces side-product formation compared to PdCl₂ .

Q. How can structural characterization of this compound be validated?

Use a multi-technique approach:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks at δ 1.4–1.5 ppm (Boc group) and aromatic protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and isoindolin carbons (δ 40–60 ppm) .
  • LC-MS : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: m/z –100) .
  • X-ray Crystallography : Resolve stereochemistry and confirm benzyl positioning .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodology :

  • Substitution Analysis :

    PositionModificationObserved Impact (Example)
    2-BenzylFluorination↑ Lipophilicity (logP +0.5); ↑ Receptor binding
    Boc GroupRemoval (TFA deprotection)↑ Solubility but ↓ plasma stability
    • Data Source : Compare analogs from (methyl-thiophene derivatives) and (fluorinated biphenyls).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., GPCRs) .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

Case Study : Discrepant IC₅₀ values in enzyme inhibition assays.

  • Troubleshooting Steps :
    • Buffer Consistency : Ensure identical pH (e.g., Tris-HCl vs. phosphate buffers alter protonation states) .
    • Cellular vs. Cell-Free Assays : Test in HEK293 cells (intact membranes) vs. lysates to assess membrane permeability .
    • Control Replicates : Include positive controls (e.g., known inhibitors) to normalize inter-assay variability .
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets .

Q. How can reaction yield and purity be systematically improved during scale-up?

Design of Experiments (DOE) Approach :

  • Variables : Temperature, catalyst loading, solvent ratio.

  • Response Surface Analysis :

    FactorOptimal RangeImpact on Yield
    Catalyst (Pd)2–5 mol%↑ Yield by 15–20%
    Reaction Time12–18 hrs↓ Byproduct formation
  • Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .

Q. What mechanistic insights can be derived from kinetic studies of this compound’s metabolic stability?

Experimental Design :

  • Liver Microsome Assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • Kinetic Parameters :
    • t₁/₂ : Half-life >60 mins suggests suitability for oral dosing.
    • CLint : Intrinsic clearance <10 mL/min/kg indicates low hepatic extraction .
  • Enzyme Inhibition : Test CYP450 isoforms (3A4, 2D6) to identify metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BOC-(2-Benzylisoindolin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-BOC-(2-Benzylisoindolin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.